molecular formula C22H18FN3O3S B6484739 N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide CAS No. 899758-49-7

N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B6484739
CAS No.: 899758-49-7
M. Wt: 423.5 g/mol
InChI Key: ZOCGCEZGABBENF-UHFFFAOYSA-N
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Description

N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C22H18FN3O3S and its molecular weight is 423.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.10529078 g/mol and the complexity rating of the compound is 773. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide is in the field of anticancer research. Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of a quinazoline moiety is known to enhance the biological activity against cancer cells due to its ability to inhibit specific kinases involved in cell proliferation and survival.

Case Study: Quinazoline Derivatives

A study published in the Journal of Medicinal Chemistry explored a series of quinazoline derivatives, including sulfonamides, demonstrating their efficacy against breast and colon cancer cell lines. The results indicated that modifications to the quinazoline core significantly impacted the compounds' potency, suggesting that this compound may also possess similar properties .

Antimicrobial Properties

Another significant application is in antimicrobial research. The sulfonamide group is known for its antibacterial properties, and derivatives of this compound have been tested against various bacterial strains.

Case Study: Antibacterial Activity

Research published in Antibiotics journal evaluated sulfonamide derivatives for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The study found that certain modifications led to increased activity against resistant strains, highlighting the potential for this compound to be developed as a novel antibacterial agent .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis.

Case Study: DHPS Inhibition

A study focused on sulfonamide derivatives demonstrated their ability to inhibit DHPS effectively. The findings suggested that structural modifications could enhance binding affinity and selectivity towards bacterial enzymes compared to human counterparts, making this compound a candidate for further development .

Properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-14-7-10-17(11-8-14)30(28,29)25-21-13-16(9-12-19(21)23)26-15(2)24-20-6-4-3-5-18(20)22(26)27/h3-13,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCGCEZGABBENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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